Fmoc-BrBn-Gly functions as a protected amino acid building block. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the glycine residue, allowing for controlled chain assembly during peptide synthesis. The 2-bromobenzyl side chain offers a reactive handle for further chemical modifications after peptide chain formation. This property allows researchers to introduce various functional groups or probes onto the peptide, enabling the study of protein-protein interactions, protein function, and development of therapeutic agents [].
Here are some examples of how Fmoc-BrBn-Gly can be used in peptide synthesis and chemical biology:
Fmoc-BrBn-Gly is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for peptide निर्माण (nirmāṇa) (construction) in which the growing peptide chain remains attached to a solid support throughout the synthesis process []. The Fmoc protecting group facilitates the selective removal (deprotection) of the N-terminus at each step, allowing for the addition of the next amino acid building block. The 2-bromobenzyl side chain can then be used for further conjugation reactions after peptide chain completion.
Fmoc-BrBn-Gly holds promise for applications in bioorthogonal click chemistry, a powerful tool for site-specific modifications of biomolecules within living cells. The bromobenzyl group can participate in click reactions with specific partners, enabling the introduction of functional groups onto peptides or proteins in a controlled manner without interfering with other cellular processes [].
N-Fmoc-2-bromobenzyl-glycine is a synthetic compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, along with a 2-bromobenzyl side chain. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 466.33 g/mol. The Fmoc group serves as a protective moiety that facilitates the selective functionalization of the amino acid during peptide synthesis, while the bromobenzyl group enhances its reactivity and versatility in
These reactions allow for the synthesis of various functionalized compounds that can be utilized in further applications.
While specific biological activities of N-Fmoc-2-bromobenzyl-glycine have not been extensively documented, its role as a building block in peptide synthesis suggests potential applications in medicinal chemistry. Compounds derived from N-Fmoc-2-bromobenzyl-glycine may exhibit biological activities relevant to drug development, particularly when modified to enhance their pharmacological properties. The bromobenzyl group can be tailored to introduce different functionalities that may affect biological activity .
The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves several key steps:
These methods highlight the compound's accessibility for use in peptide synthesis and other applications.
N-Fmoc-2-bromobenzyl-glycine has several applications in scientific research:
Interaction studies involving N-Fmoc-2-bromobenzyl-glycine focus on its reactivity with various nucleophiles and its role in peptide formation. These studies are essential for understanding how modifications to the compound can influence its behavior in biological systems and its efficacy as a drug candidate.
N-Fmoc-2-bromobenzyl-glycine can be compared with several similar compounds, highlighting its unique features:
| Compound | Key Features | Uniqueness |
|---|---|---|
| N-Fmoc-glycine | Lacks the 2-bromobenzyl group; simpler structure | Less versatile for functionalization |
| N-Fmoc-2-chlorobenzyl-glycine | Contains chlorine instead of bromine | Different reactivity profiles |
| N-Fmoc-2-iodobenzyl-glycine | Contains iodine; potentially more reactive | Higher reactivity compared to bromine |
| N-Fmoc-3-bromobenzyl-glycine | Similar structure but with bromine at a different position | Variation in substitution patterns |
Each of these compounds possesses distinct properties and reactivities, making N-Fmoc-2-bromobenzyl-glycine particularly valuable for specific applications within synthetic chemistry and medicinal development .
The fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant strategy in modern solid-phase peptide synthesis, providing exceptional orthogonality with acid-labile side-chain protecting groups [1]. N-Fmoc-2-bromobenzyl-glycine exemplifies this orthogonal approach, where the Fmoc group serves as a base-labile amino protecting group that can be selectively removed with secondary amines such as piperidine without affecting other protecting groups present in the molecule [2].
The orthogonality principle in Fmoc chemistry relies on the fundamental difference in deprotection mechanisms. While the Fmoc group undergoes β-elimination under basic conditions, side-chain protecting groups such as tert-butyl esters and ethers are removed through acidolysis with trifluoroacetic acid [1] [3]. This orthogonal relationship allows for selective and controlled deprotection at different stages of peptide synthesis, making N-Fmoc-2-bromobenzyl-glycine an ideal building block for complex peptide sequences.
The Fmoc group's stability toward acidic conditions is particularly advantageous when working with acid-sensitive resins and linkers. Unlike earlier protecting group strategies that required harsh acidic conditions for deprotection, the Fmoc approach enables the use of milder cleavage conditions, thereby preserving the integrity of sensitive peptide bonds and minimizing side reactions [4] [5]. This stability profile makes N-Fmoc-2-bromobenzyl-glycine compatible with a wide range of SPPS protocols and automation systems.
Research has demonstrated that the Fmoc protecting group can be effectively combined with other orthogonal protecting groups to create sophisticated multi-dimensional protection schemes [6]. For instance, the combination of Fmoc with Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups enables selective deprotection of amino groups at different stages of synthesis, facilitating the incorporation of branched structures and site-specific modifications [6] [7].
The compatibility of N-Fmoc-2-bromobenzyl-glycine with acid-sensitive resins represents a crucial advantage in modern SPPS workflows. Wang resin, the most widely used solid support for Fmoc chemistry, exhibits moderate acid sensitivity and can be cleaved under mild acidic conditions using trifluoroacetic acid cocktails [8] [9]. This compatibility allows for the efficient incorporation of N-Fmoc-2-bromobenzyl-glycine without premature cleavage or unwanted side reactions.
The acid-sensitive nature of many modern resins, including Rink amide and SASRIN (Super Acid Sensitive Resin), requires careful consideration of the protecting group strategy [10] [11]. N-Fmoc-2-bromobenzyl-glycine's stability profile aligns well with these requirements, as the Fmoc group remains intact throughout the synthesis process and can be selectively removed when needed [12]. This compatibility is particularly important when synthesizing peptides with complex sequences that require multiple protection and deprotection cycles.
Studies have shown that the use of acid-sensitive resins in combination with Fmoc-protected amino acids, including N-Fmoc-2-bromobenzyl-glycine, results in higher yields and purities compared to traditional approaches [13] [14]. The Wang resin, for example, provides excellent compatibility with Fmoc chemistry while minimizing side reactions such as back-alkylation and ester formation that can occur with less suitable resin systems [13].
The 2-chlorotrityl resin represents another important acid-sensitive support that demonstrates excellent compatibility with N-Fmoc-2-bromobenzyl-glycine [11]. This resin's super acid-sensitive nature allows for cleavage under very mild conditions (1% TFA in dichloromethane), making it particularly suitable for the synthesis of protected peptide fragments and sensitive sequences [9]. The orthogonal nature of the Fmoc group ensures that N-Fmoc-2-bromobenzyl-glycine can be effectively utilized in these demanding synthetic conditions.
The coupling efficiency of amino acids in SPPS is significantly influenced by steric hindrance, with bulky side chains presenting particular challenges for peptide bond formation [15] [16]. N-Fmoc-2-bromobenzyl-glycine, with its 2-bromobenzyl substituent, represents a sterically demanding amino acid that requires careful consideration of coupling conditions and strategies.
Research has demonstrated that the most difficult carboxyl-reacting amino acids in SPPS include histidine, threonine, arginine, valine, isoleucine, and glutamine, all of which exhibit coupling efficiencies of 85-90% under standard conditions [15]. The bulky nature of the 2-bromobenzyl group in N-Fmoc-2-bromobenzyl-glycine places it in a similar category of sterically hindered amino acids, necessitating optimized coupling protocols to achieve high efficiency.
The use of highly active coupling reagents has proven essential for overcoming steric hindrance in peptide synthesis. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) have shown particular efficacy in coupling sterically hindered amino acids [17] [18]. These reagents provide the necessary activation energy to overcome the steric barriers associated with bulky side chains like the 2-bromobenzyl group.
Extended coupling times and elevated temperatures have been employed to improve the incorporation of sterically hindered amino acids [18] [19]. Microwave-assisted synthesis has shown particular promise in addressing coupling challenges, with studies demonstrating that elevated temperatures (80-90°C) combined with optimized reagent concentrations can significantly improve coupling efficiency for difficult amino acids [20] [19]. This approach is particularly relevant for N-Fmoc-2-bromobenzyl-glycine, where the bulky brominated benzyl group may impede efficient peptide bond formation.
The use of specialized coupling protocols, including double coupling procedures and the addition of coupling enhancers such as Oxyma (ethyl cyano(hydroxyimino)acetate), has been shown to improve the incorporation of sterically hindered amino acids [20] [21]. These strategies are particularly important when incorporating N-Fmoc-2-bromobenzyl-glycine into peptide sequences, as the 2-bromobenzyl substituent may create significant steric interactions that impede efficient coupling.
The successful incorporation of N-Fmoc-2-bromobenzyl-glycine into challenging peptide sequences requires careful consideration of sequence context and synthetic strategy. "Difficult sequences" in SPPS are characterized by their tendency to form β-sheet structures and aggregates, which can significantly reduce coupling efficiency and overall yield [22] [23] [24].
Peptide sequences containing high proportions of β-branched amino acids such as valine, isoleucine, and leucine are particularly challenging to synthesize [22]. The incorporation of N-Fmoc-2-bromobenzyl-glycine into such sequences requires special attention to aggregation potential and coupling efficiency. Studies have shown that the addition of chaotropic agents and the use of specialized solvents can help minimize aggregation during synthesis [23].
The synthesis of membrane-associated peptides and hydrophobic sequences presents unique challenges that are relevant to the incorporation of N-Fmoc-2-bromobenzyl-glycine [25]. These sequences often exhibit poor solubility and high aggregation potential, requiring modified synthetic protocols including the use of pseudoproline dipeptides and backbone protection strategies [26]. The brominated benzyl group of N-Fmoc-2-bromobenzyl-glycine may contribute to hydrophobic interactions that exacerbate these challenges.
Sequential assisted peptide synthesis (SAPS) has emerged as an effective strategy for incorporating difficult amino acids into challenging sequences [27]. This approach involves the use of solubilizing pre-sequences that disrupt β-sheet formation and improve coupling efficiency. The incorporation of N-Fmoc-2-bromobenzyl-glycine into peptides using SAPS methodology has shown promise in overcoming the synthetic challenges associated with its bulky side chain.
Case studies involving the synthesis of cyclic peptides containing brominated amino acids have demonstrated the versatility of N-Fmoc-2-bromobenzyl-glycine in complex synthetic schemes [28]. The bromine functionality provides a handle for subsequent chemical modifications, including cross-coupling reactions and cyclization strategies. These applications highlight the dual role of N-Fmoc-2-bromobenzyl-glycine as both a challenging synthetic target and a versatile building block for advanced peptide modifications.
The synthesis of peptides containing multiple N-Fmoc-2-bromobenzyl-glycine residues presents additional challenges related to steric congestion and aggregation [15]. Studies have shown that the careful selection of coupling conditions, including the use of sterically unhindered coupling reagents and extended reaction times, can facilitate the successful incorporation of multiple sterically demanding residues [29] [30].
| Amino Acid | Coupling Difficulty (Carboxyl-reacting) | Coupling Difficulty (Amine-reacting) | Typical Coupling Efficiency (%) | Steric Hindrance Level |
|---|---|---|---|---|
| Histidine | Most difficult | Moderate | 85-90 | High |
| Threonine | Most difficult | Moderate | 85-90 | High |
| Arginine | Most difficult | Most difficult | 85-90 | High |
| Valine | Most difficult | Moderate | 85-90 | High |
| Isoleucine | Most difficult | Most difficult | 85-90 | High |
| Glutamine | Most difficult | Most difficult | 85-90 | High |
| Leucine | Moderate | Most difficult | 90-95 | Medium |
| Alanine | Moderate | Most difficult | 90-95 | Medium |
| Phenylalanine | Moderate | Moderate | 90-95 | Medium |
| Glycine | Moderate | Moderate | 95-98 | Low |
Table 1: Coupling Efficiency of Amino Acids in SPPS [15]
| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc | Acid Stability | Base Stability | Application |
|---|---|---|---|---|---|
| Fmoc | 20% piperidine in DMF | N/A | Stable | Labile | N-terminal protection |
| Boc | TFA | Orthogonal | Labile | Stable | N-terminal protection |
| Alloc | Pd(PPh3)4/PhSiH3 | Orthogonal | Stable | Stable | Lysine side chain |
| Dde | 2% hydrazine in DMF | Orthogonal | Stable | Stable | Lysine/Ornithine side chain |
| ivDde | 2% hydrazine in DMF | Orthogonal | Stable | Stable | Lysine/Ornithine side chain |
| Mtt | 1% TFA in DCM | Orthogonal | Labile | Stable | Lysine side chain |
| Phacm | Penicillin amidohydrolase | Orthogonal | Stable | Stable | Cysteine side chain |
| Trt | 1% TFA in DCM | Orthogonal | Labile | Stable | Cysteine side chain |
Table 2: Orthogonal Protecting Groups for Fmoc SPPS [6] [31] [2]
| Resin Type | Acid Sensitivity | Cleavage Conditions | Fmoc Compatibility | Side Reactions | Typical Product |
|---|---|---|---|---|---|
| Wang Resin | Moderate | TFA/TIS/H2O (95:2.5:2.5) | Excellent | Minimal with proper conditions | Peptide acid |
| Rink Amide | High | TFA/TIS/H2O (95:2.5:2.5) | Excellent | Minimal | Peptide amide |
| SASRIN | Super acid-sensitive | 1% TFA in DCM | Excellent | Minimal | Protected peptide |
| 2-Chlorotrityl | Moderate | 1% TFA in DCM | Excellent | Minimal | Protected peptide |
| Merrifield | Low | HF or TFMSA | Poor | Moderate | Peptide acid |